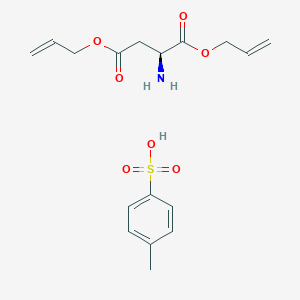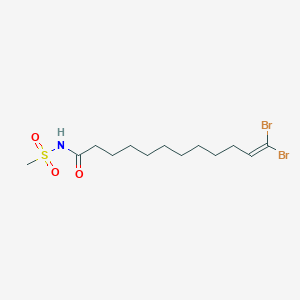
2,2,3,3,3-Pentafluoropropylamine hydrochloride
Descripción general
Descripción
2,2,3,3,3-Pentafluoropropylamine hydrochloride is a chemical compound with the molecular formula C3H5ClF5N . It is used to prepare fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors .
Synthesis Analysis
The synthesis of 2,2,3,3,3-Pentafluoropropylamine hydrochloride can be achieved from Perfluoropropionic acid and Benzylamine .Molecular Structure Analysis
The molecular structure of 2,2,3,3,3-Pentafluoropropylamine hydrochloride can be represented by the InChI string:InChI=1S/C3H4F5N.ClH/c4-2(5,1-9)3(6,7)8;/h1,9H2;1H . Chemical Reactions Analysis
2,2,3,3,3-Pentafluoropropylamine is used to prepare fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 2,2,3,3,3-Pentafluoropropylamine hydrochloride is 185.52 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 185.0030677 g/mol .Aplicaciones Científicas De Investigación
Flexible Perovskite Solar Cells (FPSCs)
PFPACl has been utilized to enhance the performance of FPSCs. It interacts with the precursor components of perovskite films, improving their efficiency. The introduction of PFPACl leads to a more homogeneous coverage on the perovskite films and better energy alignment with the hole transport layer, resulting in FPSCs with a power conversion efficiency (PCE) of 23.59% and improved mechanical robustness and operational stability .
Supramolecular Chemistry
The compound forms supramolecular complexes with FAI (formamidinium iodide), as indicated by NOESY NMR data. This suggests its role in the preorganization of perovskite components in solution before film casting, which is crucial for the formation of high-quality perovskite layers .
Defect Passivation
PFPACl has been shown to bind strongly to V_FA defects in perovskite materials. This interaction is facilitated by the higher electronegativity of the fluoroalkyl tail, which leads to the dissociation of PFPACl into R-NH3+ and Cl-. This defect passivation is essential for enhancing the operational stability of perovskite-based devices .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,2,3,3,3-Pentafluoropropylamine hydrochloride are the precursor and defect states of perovskite films . These targets play a crucial role in the performance of flexible perovskite solar cells (FPSCs) .
Mode of Action
2,2,3,3,3-Pentafluoropropylamine hydrochloride interacts strongly with the perovskite precursor components . The compound is likely dissociated more into the form of R‐NH3+ ‐Cl− due to the higher electronegativity of the fluoroalkyl tail . As a result, PFPA+ binds more strongly to VFA defects than TFPA+, and anion Cl− has a strong enough interaction with VFAI and uncoordinated Pb2+ .
Biochemical Pathways
The compound affects the preorganization of the perovskite components in solution before film casting . This interaction leads to homogeneous coverage of the compound on the entire surface of the perovskite films and better energy alignment with the hole transport layer .
Pharmacokinetics
Its strong interactions with the perovskite precursor components suggest that it may have good bioavailability .
Result of Action
The introduction of 2,2,3,3,3-Pentafluoropropylamine hydrochloride onto the photo absorbing layer improves the performance of FPSCs . The compound-treated FPSCs achieved a relatively high PCE of 23.59% with excellent mechanical robustness and operational stability .
Propiedades
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F5N.ClH/c4-2(5,1-9)3(6,7)8;/h1,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLWFISOWMXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649104 | |
| Record name | 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-Pentafluoropropylamine hydrochloride | |
CAS RN |
374-14-1 | |
| Record name | 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,3-Pentafluoropropylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,2,3,3,3-Pentafluoropropylamine hydrochloride improve the performance of flexible perovskite solar cells?
A1: PFPACl, when introduced during the fabrication of perovskite films, acts as a multifunctional additive. [] It interacts with the precursor components of the perovskite material, influencing the formation of the final film. [] Nuclear Magnetic Resonance (NMR) spectroscopy revealed that PFPACl forms supramolecular complexes with formamidinium iodide (FAI), a key component of the perovskite precursor. [] This preorganization of components in solution is thought to be crucial for achieving high-quality films.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)




![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)


